molecular formula C19H20FN5O2 B6459175 7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2548999-99-9

7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Número de catálogo: B6459175
Número CAS: 2548999-99-9
Peso molecular: 369.4 g/mol
Clave InChI: RCOAZNHDLKMHDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at position 7 with a fluorine atom and at position 3 with a piperidin-4-ylmethyl group. The piperidine ring is further functionalized at position 1 with a 6-methoxypyrimidin-4-yl moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .

Propiedades

IUPAC Name

7-fluoro-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-27-18-9-17(21-11-22-18)24-6-4-13(5-7-24)10-25-12-23-16-8-14(20)2-3-15(16)19(25)26/h2-3,8-9,11-13H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAZNHDLKMHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs primarily derive from pyrido[3,4-d]pyrimidin-4(3H)-one and thiazolo[4,5-d]pyrimidine cores. Key differences include:

Core Structure
  • Target Compound : 3,4-Dihydroquinazolin-4-one (fused benzene and pyrimidine rings).
  • Analogs : Pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., Compounds 54l, 51b, 44g) or thiazolo[4,5-d]pyrimidine (e.g., Compound 19) .
Substituents
  • Piperidine/Piperazine Linkers :

    • The target compound uses a 6-methoxypyrimidin-4-yl -substituted piperidine, whereas analogs often feature fluorophenyl (e.g., 3,5-difluorophenyl in 54l ), chlorophenyl (e.g., 3,5-dichlorophenyl in Compound 6 ), or pyridinyl groups (e.g., pyridin-2-ylpiperazine in 44g ).
    • The methoxy group may improve solubility compared to halogenated analogs but reduce lipophilicity, affecting membrane permeability .
  • Position 7 Substitution: The 7-fluoro group in the target compound contrasts with unsubstituted or variably substituted positions in analogs (e.g., 8-substituted pyrido-pyrimidinones in –2). Fluorine’s electron-withdrawing effects could enhance hydrogen bonding or metabolic stability .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

Compound Name Core Structure Key Substituents Notable Properties References
Target Compound 3,4-Dihydroquinazolin-4-one 7-Fluoro, 6-methoxypyrimidinyl-piperidine Hypothesized enhanced solubility
Compound 54l Pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Difluorophenyl-piperidine Potent cell activity
Compound 51b Pyrido[3,4-d]pyrimidin-4(3H)-one 4-Fluorophenyl-piperidine Synthesized via similar methods
Compound 44g Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridin-2-ylpiperazine Potential CNS penetration
Compound 6 Pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Dichlorophenyl-piperidine High lipophilicity
  • Fluorophenyl vs. Methoxypyrimidinyl : Fluorophenyl groups (e.g., 54l, 51b) may enhance target binding via hydrophobic interactions, whereas methoxypyrimidinyl could improve solubility .
  • Chlorophenyl Groups : Higher lipophilicity in Compound 6 may favor membrane penetration but increase metabolic oxidation risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.